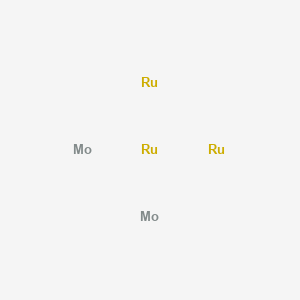
Molybdenum--ruthenium (2/3)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molybdenum–ruthenium (2/3) is a compound consisting of molybdenum and ruthenium in a 2:3 ratio. This compound is of significant interest due to its unique properties and potential applications in various fields, including catalysis, materials science, and electronics. Both molybdenum and ruthenium are transition metals known for their high melting points, resistance to corrosion, and catalytic abilities.
准备方法
Synthetic Routes and Reaction Conditions: Molybdenum–ruthenium (2/3) can be synthesized through various methods, including chemical vapor deposition, solid-state reactions, and solution-based techniques. One common approach involves the reduction of molybdenum and ruthenium precursors in a hydrogen atmosphere at high temperatures. For instance, molybdenum trioxide and ruthenium trichloride can be reduced using hydrogen gas at temperatures around 800°C to 1000°C to form the desired compound.
Industrial Production Methods: In industrial settings, the production of molybdenum–ruthenium (2/3) often involves the use of metal-organic frameworks (MOFs) as precursors. These MOFs are subjected to thermal treatment in the presence of reducing agents to yield the final product. This method allows for precise control over the composition and morphology of the resulting compound, making it suitable for large-scale production.
化学反应分析
Types of Reactions: Molybdenum–ruthenium (2/3) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, the compound can form oxides such as molybdenum dioxide and ruthenium dioxide. Reduction reactions often involve the conversion of higher oxidation state compounds to lower oxidation states, such as the reduction of molybdenum trioxide to molybdenum dioxide.
Common Reagents and Conditions: Common reagents used in the reactions of molybdenum–ruthenium (2/3) include hydrogen gas, oxygen, and various halogens. Reaction conditions typically involve high temperatures and controlled atmospheres to ensure the desired products are formed. For example, the oxidation of molybdenum–ruthenium (2/3) in an oxygen-rich environment at elevated temperatures can yield mixed oxides.
Major Products: The major products formed from the reactions of molybdenum–ruthenium (2/3) include various oxides, halides, and mixed-metal compounds. These products are often characterized by their unique structural and electronic properties, making them valuable for applications in catalysis and materials science.
科学研究应用
Chemistry: In chemistry, molybdenum–ruthenium (2/3) is used as a catalyst in various reactions, including hydrogenation, oxidation, and metathesis reactions. Its ability to facilitate these reactions under mild conditions makes it a valuable tool for synthetic chemists.
Biology: In biological research, molybdenum–ruthenium (2/3) is studied for its potential as an anticancer agent. Ruthenium compounds, in particular, have shown promise in targeting cancer cells and inducing apoptosis, making this compound a subject of interest for developing new cancer therapies.
Medicine: In medicine, molybdenum–ruthenium (2/3) is explored for its potential use in diagnostic imaging and as a therapeutic agent. Its unique properties allow for the development of novel imaging techniques and targeted drug delivery systems.
Industry: In industrial applications, molybdenum–ruthenium (2/3) is used in the production of high-performance alloys, coatings, and electronic components. Its resistance to corrosion and high-temperature stability make it suitable for use in harsh environments.
作用机制
The mechanism by which molybdenum–ruthenium (2/3) exerts its effects is primarily through its catalytic activity. The compound can facilitate various chemical reactions by providing active sites for reactants to interact. In biological systems, ruthenium compounds can interact with cellular components, such as DNA and proteins, to induce cell death in cancer cells. The molecular targets and pathways involved in these processes are still under investigation, but they likely involve the modulation of redox states and the generation of reactive oxygen species.
相似化合物的比较
Similar Compounds: Similar compounds to molybdenum–ruthenium (2/3) include other molybdenum-ruthenium alloys and compounds, such as molybdenum–ruthenium (1/1) and molybdenum–ruthenium (3/2). These compounds share similar properties but differ in their molybdenum to ruthenium ratios, which can affect their chemical behavior and applications.
Uniqueness: Molybdenum–ruthenium (2/3) is unique due to its specific molybdenum to ruthenium ratio, which provides a balance of properties from both metals. This ratio allows for optimal catalytic activity and stability, making it particularly useful in applications requiring high performance and durability.
属性
CAS 编号 |
918943-31-4 |
|---|---|
分子式 |
Mo2Ru3 |
分子量 |
495.1 g/mol |
IUPAC 名称 |
molybdenum;ruthenium |
InChI |
InChI=1S/2Mo.3Ru |
InChI 键 |
IMMYWJDQDGYXCK-UHFFFAOYSA-N |
规范 SMILES |
[Mo].[Mo].[Ru].[Ru].[Ru] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![({2-[4-(Cyclopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethoxy}methyl)phosphonic acid](/img/structure/B15171836.png)
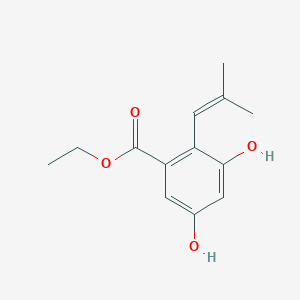
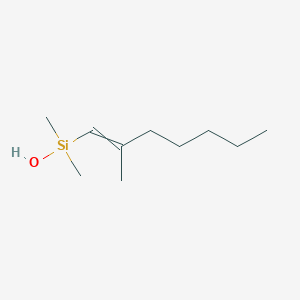
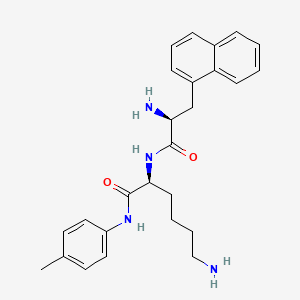
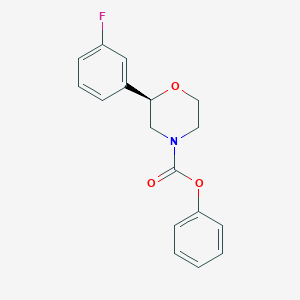
![3-{[4'-(Dodecyloxy)[1,1'-biphenyl]-4-yl]oxy}propane-1-sulfonic acid](/img/structure/B15171869.png)
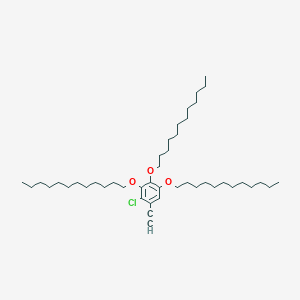
![N-[(4-Chlorophenyl)methyl]-N'-hydroxyurea](/img/structure/B15171873.png)
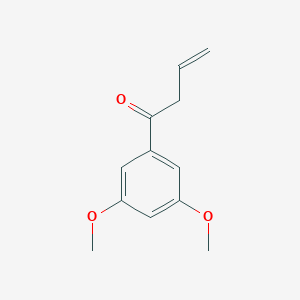
![3-(Dichloromethylidene)-1,4-dimethyl-2-oxabicyclo[2.2.2]oct-5-ene](/img/structure/B15171883.png)
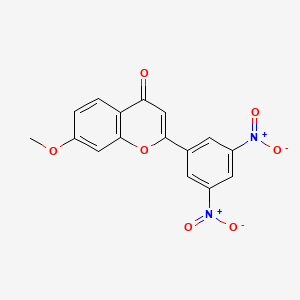
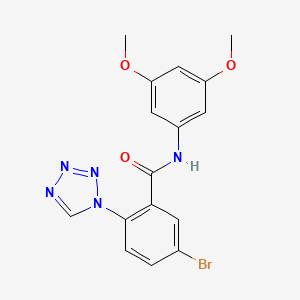

![Carbamic acid, N-[[1-(aminomethyl)cyclohexyl]methyl]-, 1,1-dimethylethyl ester](/img/structure/B15171933.png)
